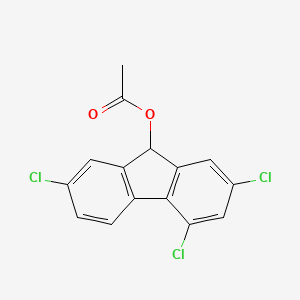
2,4,7-Trichloro-9h-fluoren-9-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trichloro-9h-fluoren-9-yl acetate is a chemical compound known for its unique structure and properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three chlorine atoms at positions 2, 4, and 7, as well as an acetate group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-9h-fluoren-9-yl acetate typically involves the chlorination of fluorene followed by acetylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.
The acetylation step involves the reaction of the chlorinated fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions
2,4,7-Trichloro-9h-fluoren-9-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated fluorenes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various dechlorinated fluorenes. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,4,7-Trichloro-9h-fluoren-9-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other fluorene derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,4,7-Trichloro-9h-fluoren-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,4,7-Trichloro-9h-fluoren-9-yl acetate can be compared with other similar compounds, such as:
2,4,7-Trichloro-9h-fluoren-9-ol: This compound has a hydroxyl group instead of an acetate group, leading to different chemical properties and reactivity.
2,7-Dichloro-9h-fluoren-9-yl acetate: With one less chlorine atom, this compound may have different biological activity and applications.
9H-Fluoren-9-yl acetate: Lacking chlorine atoms, this compound has distinct chemical and physical properties compared to its chlorinated counterparts.
特性
CAS番号 |
7012-22-8 |
|---|---|
分子式 |
C15H9Cl3O2 |
分子量 |
327.6 g/mol |
IUPAC名 |
(2,4,7-trichloro-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C15H9Cl3O2/c1-7(19)20-15-11-4-8(16)2-3-10(11)14-12(15)5-9(17)6-13(14)18/h2-6,15H,1H3 |
InChIキー |
UDYOQLLJPCUQHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


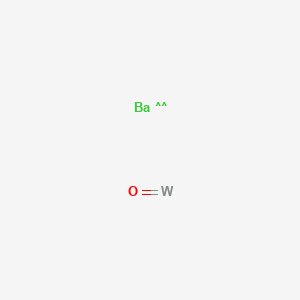
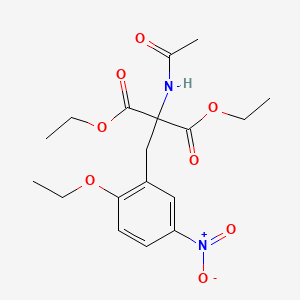
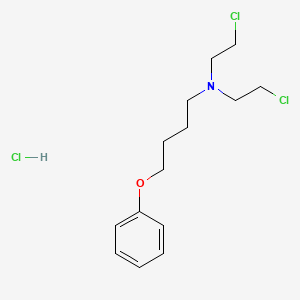

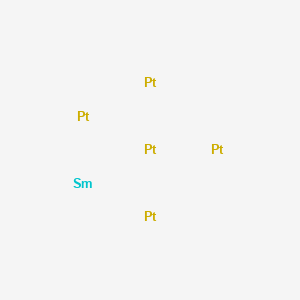
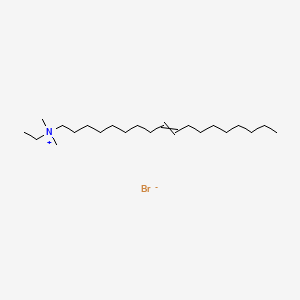
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
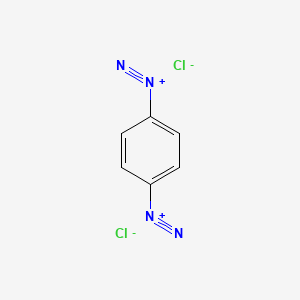
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)
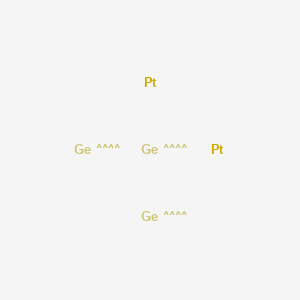
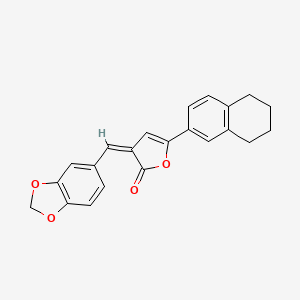
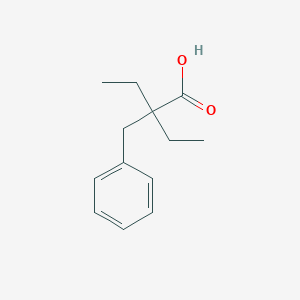
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)

